molecular formula C10H12N2O4 B13659363 Diethyl pyrimidine-4,6-dicarboxylate

Diethyl pyrimidine-4,6-dicarboxylate

Cat. No.: B13659363
M. Wt: 224.21 g/mol
InChI Key: WFEDSERVQKXZFL-UHFFFAOYSA-N
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Description

Diethyl pyrimidine-4,6-dicarboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by two ester groups attached to the 4 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pyrimidine-4,6-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of diethyl 2-aminomalonate with formamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Diethyl 2-aminomalonate and formamide.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.

    Product Formation: The cyclization results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl pyrimidine-4,6-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester groups at positions 4 and 6 can be substituted by nucleophiles, such as amines or alcohols, under basic conditions.

    Oxidation: The compound can be oxidized to form pyrimidine-4,6-dicarboxylic acid.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine-4,6-dicarboxylic acid.

    Reduction: Pyrimidine-4,6-dicarbinol.

Scientific Research Applications

Diethyl pyrimidine-4,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl pyrimidine-4,6-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Diethyl pyrimidine-4,6-dicarboxylate can be compared with other pyrimidine derivatives, such as:

    Dimethyl pyrimidine-4,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Pyrimidine-4,6-dicarboxylic acid: The non-esterified form of the compound.

    Diethyl 2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate: A related compound with a different substitution pattern.

Properties

IUPAC Name

diethyl pyrimidine-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-8(12-6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEDSERVQKXZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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